molecular formula C11H11NO2 B040588 (3-Methyl-5-phenylisoxazol-4-yl)methanol CAS No. 113826-87-2

(3-Methyl-5-phenylisoxazol-4-yl)methanol

Cat. No.: B040588
CAS No.: 113826-87-2
M. Wt: 189.21 g/mol
InChI Key: KVWBXAICROMJFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3-Methyl-5-phenylisoxazol-4-yl)methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields methyl 2,4-dioxo-4-phenylbutanoate, which can be further processed to obtain the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

(3-Methyl-5-phenylisoxazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Methyl-5-phenylisoxazol-4-yl)methanol has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent. Additionally, it finds applications in the pharmaceutical industry for drug development and in the materials science field for the creation of novel materials .

Mechanism of Action

The mechanism of action of (3-Methyl-5-phenylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

(3-methyl-5-phenyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWBXAICROMJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380151
Record name (3-Methyl-5-phenylisoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113826-87-2
Record name (3-Methyl-5-phenylisoxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methyl-5-phenyl-isoxazol-4-yl)-methanol
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